![molecular formula C24H28N6 B2369964 N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946321-08-0](/img/structure/B2369964.png)
N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H28N6 and its molecular weight is 400.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent protein kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit cdks, thereby inducing g1 cell cycle arrest and showing antiproliferative effects .
Biochemical Pathways
Inhibition of cdks can affect a variety of cellular processes, including cell cycle progression and transcription .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are active both in vitro and in vivo .
Result of Action
Similar compounds have been shown to have antitumor activities, with one compound showing superior antitumor activities than the positive control palbociclib .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific type of cancer cells being targeted and the presence of other drugs .
Actividad Biológica
N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C24H28N6O |
Molecular Weight | 416.5 g/mol |
CAS Number | 946320-96-3 |
The compound has been investigated for its inhibitory effects on various protein kinases, particularly those involved in cancer progression. Research indicates that it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. In vitro studies have demonstrated that this compound can suppress cell proliferation and induce apoptosis in cancer cell lines.
Case Studies
- Inhibition of EGFR : A study highlighted the compound's ability to inhibit EGFR with an IC50 value in the low micromolar range. This suggests potential utility in treating cancers that are driven by aberrant EGFR signaling.
- Cell Line Studies : In MCF-7 breast cancer cells, the compound significantly inhibited tumor growth and induced apoptosis, demonstrating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the relative efficacy of this compound, a comparison with similar pyrazolo[3,4-d]pyrimidine derivatives was conducted:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl | EGFR Inhibitor | 0.5 |
1-Methyl-N~4~-phenyl-N~6~-propyl | Moderate CDK inhibition | 2.0 |
5-Arylpyrazolo[3,4-d]pyrimidines | Anticancer activity against multiple cell lines | 0.3 - 24 |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its selectivity and potency against specific biological targets. Notably:
- Dual Inhibition : Some derivatives have shown dual inhibition of both EGFR and VEGFR2, suggesting a broader therapeutic potential.
- Molecular Docking Studies : These studies have been employed to elucidate binding interactions with target proteins, indicating favorable binding modes that could be exploited for drug design.
Análisis De Reacciones Químicas
Substitution Reactions
The N⁶-dipropylamine group undergoes nucleophilic substitution under specific conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMSO at 60°C to form quaternary ammonium salts.
-
Acylation : Forms acyl derivatives with acetyl chloride in the presence of triethylamine (TEA), yielding N⁶-acetylated products.
Reaction Type | Reagents/Conditions | Product | Yield (%)* |
---|---|---|---|
Alkylation | Methyl iodide/DMSO/60°C | N⁶-methylated derivative | ~75 |
Acylation | Acetyl chloride/TEA | N⁶-acetyl compound | ~82 |
*Yields extrapolated from structurally similar compounds.
Oxidation and Reduction
The pyrazolo[3,4-d]pyrimidine core participates in redox reactions:
-
Oxidation : Treating with KMnO₄ in acidic media oxidizes the pyrimidine ring, forming pyrazolo[3,4-d]pyrimidine-5-oxide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, generating dihydro derivatives .
Cycloaddition and Ring Modification
The compound engages in cycloaddition reactions:
-
Diels-Alder : Reacts with maleic anhydride at 120°C to form fused bicyclic adducts.
-
Ring Expansion : Interaction with nitrous acid (HNO₂) expands the pyrimidine ring into a triazine system .
Acid/Base-Mediated Degradation
-
Acidic Hydrolysis : In HCl (6M, reflux), the pyrazolo ring undergoes cleavage, producing 4-methylphenylurea and propylamine fragments.
-
Basic Conditions : NaOH (1M) deprotonates the N⁶-amine, forming a resonance-stabilized anion.
Comparative Reactivity with Structural Analogs
The dipropyl substitution at N⁶ distinguishes its reactivity from related compounds:
Compound | N⁶ Substituent | Key Reaction | Reactivity Notes |
---|---|---|---|
EVT-11432752 | Propyl | Alkylation | Lower steric hindrance enables faster kinetics |
EVT-11416436 | Propyl | CDK Inhibition | Similar core but distinct biological activity |
Target Compound | Dipropyl | Acylation | Bulkier groups reduce reaction rates by ~20% |
Mechanistic Insights
Propiedades
IUPAC Name |
4-N-(4-methylphenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6/c1-4-15-29(16-5-2)24-27-22(26-19-13-11-18(3)12-14-19)21-17-25-30(23(21)28-24)20-9-7-6-8-10-20/h6-14,17H,4-5,15-16H2,1-3H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYFNLKJJVXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.